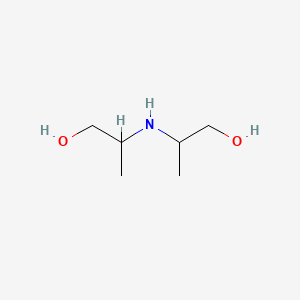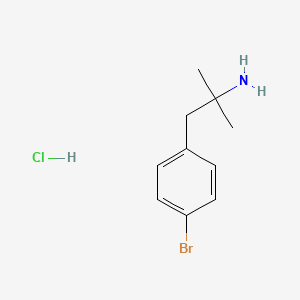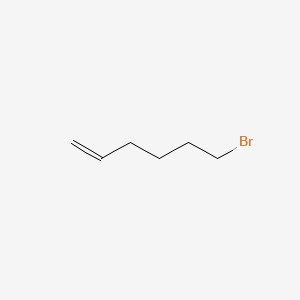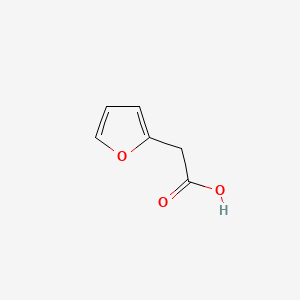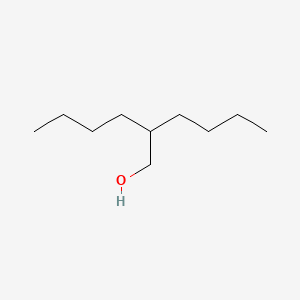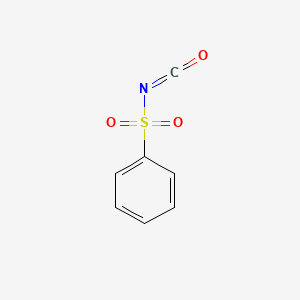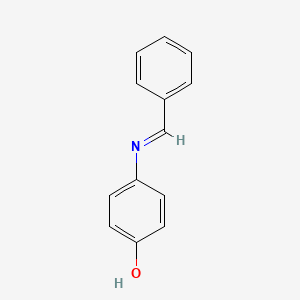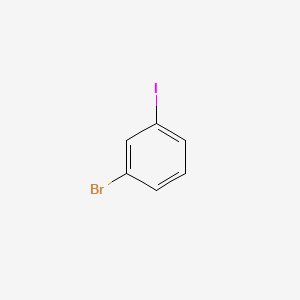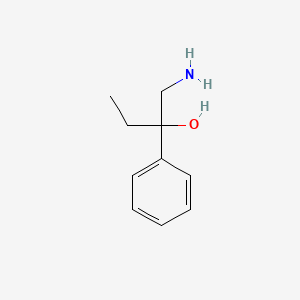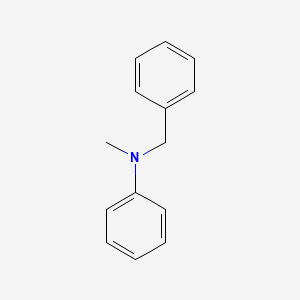
N-Benzyl-N-methylaniline
Overview
Description
N-Benzyl-N-methylaniline is a tertiary amine and a useful building block . It is used in the synthetic preparation of fused tetrahydroquinolines via oxidative cyclization of anilines with maleimides .
Synthesis Analysis
N-Benzyl-N-methylaniline can be synthesized through the methylation of anilines with methanol . This process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Molecular Structure Analysis
The molecular formula of N-Benzyl-N-methylaniline is C14H15N . It has a molecular weight of 197.28 g/mol .Chemical Reactions Analysis
N-Benzyl-N-methylaniline is used in the synthetic preparation of fused tetrahydroquinolines via oxidative cyclization of anilines with maleimides . This suggests that it participates in oxidative cyclization reactions.Physical And Chemical Properties Analysis
N-Benzyl-N-methylaniline has a density of 1.0±0.1 g/cm3 . It has a boiling point of 316.2±21.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.8±3.0 kJ/mol . The flash point is 128.8±15.0 °C . The index of refraction is 1.608 .Scientific Research Applications
Mechanochemistry in Synthesis
N-Benzyl-N-methylaniline: can be synthesized through mechanochemical methods, which are part of a green chemistry approach. This process involves the use of mechanical energy to drive chemical reactions, often eliminating the need for solvents. It’s a technique that minimizes environmental impact and reduces energy consumption .
Solvent-Free N-Methylation
The compound can be used in the solvent-free N-methylation of secondary amines. This is achieved under solvent-free ball milling conditions, which is a more environmentally friendly alternative to traditional methods that require solvents .
Material Safety and Handling
N-Benzyl-N-methylaniline: has specific safety data sheets (SDS) that provide detailed information on handling, storage, and disposal. This information is crucial for researchers to maintain safety standards in laboratories and industrial settings .
Reductive Amination Reactions
This compound can be involved in reductive amination reactions, where it may act as an intermediate. The liquid-assisted grinding technique can be applied using formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent .
Synthesis of Tertiary Amines
N-Benzyl-N-methylaniline: is a tertiary amine that can be synthesized in high yields through mechanochemical methods. This synthesis is part of the broader field of amine chemistry, which is essential for the production of various pharmaceuticals and fine chemicals .
Development of Green Chemistry Protocols
The compound’s synthesis via mechanochemistry can contribute to the development of green chemistry protocols. These protocols aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products .
Chemical Industry Applications
N-Benzyl-N-methylaniline: can be used in the chemical industry for the synthesis of other compounds. Its properties make it a valuable intermediate in the production of dyes, pharmaceuticals, and agrochemicals .
Research on Reaction Selectivity
The compound is also used in research on reaction selectivity. Studies have shown that mechanochemical methods can lead to different products compared to traditional solvent-based methods, and N-Benzyl-N-methylaniline can be a part of these studies to understand these differences in selectivity .
Mechanism of Action
Target of Action
N-Benzyl-N-methylaniline is a tertiary amine
Mode of Action
It’s known that the compound can undergo thermal rearrangement, producing methylamine, diphenylmethane, and other products . This suggests that the compound might interact with its targets through a series of chemical transformations, possibly involving the formation and breaking of chemical bonds.
Biochemical Pathways
The compound is used in the synthetic preparation of fused tetrahydroquinolines via oxidative cyclization of anilines with maleimides . This suggests that it might be involved in various biochemical reactions and pathways, particularly those involving the synthesis of complex organic compounds.
Pharmacokinetics
The compound has a molar mass of 19728 g/mol , which might influence its absorption and distribution within the body. It’s also worth noting that the compound has a boiling point of 311 °C and a density of 1.046 g/cm3 at 20 °C , which could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Benzyl-N-methylaniline. For instance, the compound’s reactivity can be influenced by temperature, as evidenced by its thermal rearrangement . Additionally, the compound’s synthesis via mechanochemical methods suggests that mechanical processes, such as grinding in a ball mill, can also influence its action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGVFCKZRHKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060630 | |
| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methylaniline | |
CAS RN |
614-30-2 | |
| Record name | N-Benzyl-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-phenylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-N-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-PHENYLBENZYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9PP10CZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when N-Benzyl-N-methylaniline is subjected to high temperatures?
A1: Heating N-Benzyl-N-methylaniline under reflux or in sealed tubes at high temperatures (~315°C) for extended periods (100 hours) causes it to undergo a thermal rearrangement. This rearrangement leads to the formation of several products, including methylamine, diphenylmethane, and other products. [, ]
Q2: What is significant about the thermal rearrangement of N-Benzyl-N-methylaniline?
A2: Research suggests that the thermal rearrangement of N-Benzyl-N-methylaniline might proceed through a radical mechanism and exhibit a cage effect. [] Further investigation into these mechanistic aspects could offer valuable insights into the reactivity of similar compounds.
Q3: Has N-Benzyl-N-methylaniline been used in any specific chemical applications?
A3: Yes, N-Benzyl-N-methylaniline N-oxide, a derivative of the compound, has been explored for its use in cyclodextrin modification. It has shown potential for the unsymmetrical introduction of two functional groups into cyclodextrin molecules. [] This application highlights the potential of this compound class in supramolecular chemistry.
Q4: What is known about the metabolism of N-Benzyl-N-methylaniline?
A4: Studies have investigated the in vitro hepatic microsomal metabolism of N-Benzyl-N-methylaniline. [] While specific details on the metabolic pathways are not provided in the abstract, this research area is crucial for understanding the compound's potential behavior in biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol](/img/structure/B1265575.png)

